REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:8]2[NH:7][C:6]3[CH:11]([CH2:14][C:15]([OH:17])=[O:16])[CH2:12][CH2:13][C:5]=3[C:4]=2[CH:3]=1.[Br-:18].[Br-].[Br-].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>N1C=CC=CC=1>[Br:18][C:9]1[C:8]2[NH:7][C:6]3[CH:11]([CH2:14][C:15]([OH:17])=[O:16])[CH2:12][CH2:13][C:5]=3[C:4]=2[CH:3]=[C:2]([F:1])[CH:10]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
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FC1=CC=2C3=C(NC2C=C1)C(CC3)CC(=O)O
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Name
|
|
Quantity
|
6.85 g
|
Type
|
reactant
|
Smiles
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[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The suspension was stirred for 10 min at 0° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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warmed to room temperature for 30 min
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Duration
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30 min
|
Type
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CUSTOM
|
Details
|
Then, the solvent was removed
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Type
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TEMPERATURE
|
Details
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without heating under high vacuum
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Type
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DISSOLUTION
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Details
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The crude material was dissolved in 40 mL of AcOH
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Type
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ADDITION
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Details
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2.88 g of Zn dust was added portion wise to the cold solution at 0° C
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Type
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STIRRING
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Details
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The suspension was stirred for 15 min at 15° C.
|
Duration
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15 min
|
Type
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TEMPERATURE
|
Details
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warmed to room temperature for an additional 15 min
|
Duration
|
15 min
|
Type
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CUSTOM
|
Details
|
At this time, the reaction mixture was quenched by the addition of 1N HCl
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Type
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ADDITION
|
Details
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this mixture was poured into a separatory funnel
|
Type
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ADDITION
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Details
|
containing brine/EtOAc
|
Type
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CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
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Details
|
the organic layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
This material was used without further purification in the next step
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=CC=2C3=C(NC12)C(CC3)CC(=O)O)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |